molecular formula C10H9ClN2 B088291 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole CAS No. 10252-96-7

7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole

Cat. No. B088291
CAS RN: 10252-96-7
M. Wt: 192.64 g/mol
InChI Key: GHEXJEYYGXUFQC-UHFFFAOYSA-N
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Patent
US03931156

Procedure details

A suspension of 17.3 g of 7-amino-2,3-dihydro-1H-pyrrolo [1,2-a]benzimidazole prepared according to W. Reppe, Ann. 596, 209 (1955) in 200 cm3 of 5 N hydrochloric acid is diazotized with a solution of 7.2 g of sodium nitrite in 30 cm3 of water. The obtained solution is added to a solution of 8 g of cuprous chloride in 35 cm3 of concentrated hydrochloric acid at 50°-60°C. After cooling the precipitate is sucked off, washed with water and suspended in water. By adding to this suspension a 25 % aqueous solution of ammonia the heterocyclic base is set free and sucked off. After drying, recrystallization from benzene yields 4.1 g of 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole. Melting point: 136°C.
Name
7-amino-2,3-dihydro-1H-pyrrolo [1,2-a]benzimidazole
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
8 g
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[CH:4][C:5]2[N:9]=[C:8]3[CH2:10][CH2:11][CH2:12][N:7]3[C:6]=2[CH:13]=1.N([O-])=O.[Na+].[ClH:18]>O>[Cl:18][C:2]1[CH:3]=[CH:4][C:5]2[N:9]=[C:8]3[CH2:10][CH2:11][CH2:12][N:7]3[C:6]=2[CH:13]=1 |f:1.2|

Inputs

Step One
Name
7-amino-2,3-dihydro-1H-pyrrolo [1,2-a]benzimidazole
Quantity
17.3 g
Type
reactant
Smiles
NC=1C=CC2=C(N3C(=N2)CCC3)C1
Step Two
Name
Quantity
7.2 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
cuprous chloride
Quantity
8 g
Type
reactant
Smiles
Name
Quantity
35 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the precipitate
WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
By adding to this suspension a 25 % aqueous solution of ammonia the heterocyclic base
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
recrystallization from benzene

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(N3C(=N2)CCC3)C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.